molecular formula C27H29ClN2O3S2 B8324819 MK-571 Methyl Ester

MK-571 Methyl Ester

Cat. No.: B8324819
M. Wt: 529.1 g/mol
InChI Key: LKJDBNVYDOBYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-571 Methyl Ester is a complex organic compound with a molecular formula of C27H29ClN2O3S2 This compound is notable for its unique structure, which includes a quinoline moiety, a dimethylcarbamyl group, and a dithiaoctanoate chain

Preparation Methods

The synthesis of MK-571 Methyl Ester involves several steps. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the ethenyl group: This step involves the reaction of the quinoline derivative with an appropriate vinylating agent under basic conditions.

    Formation of the dithiaoctanoate chain: This can be synthesized through a multi-step process involving the formation of thioethers and subsequent esterification reactions.

    Final coupling: The final step involves the coupling of the quinoline derivative with the dithiaoctanoate chain under appropriate conditions to yield the desired compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

MK-571 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

MK-571 Methyl Ester has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known to interact with the heme detoxification pathway in Plasmodium falciparum.

    Pharmacology: It has been investigated as a potential inhibitor of multidrug resistance proteins, which are involved in the efflux of drugs from cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.

    Biochemistry: The compound has been used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of MK-571 Methyl Ester involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . As an inhibitor of multidrug resistance proteins, the compound binds to the ATP-binding cassette (ABC) transporters, preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their cytotoxic effects .

Comparison with Similar Compounds

MK-571 Methyl Ester can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety but lacks the complex dithiaoctanoate chain.

    MK-571: A leukotriene D4 antagonist and multidrug resistance protein inhibitor that shares structural similarities with the compound .

    Quinacrine: Another antimalarial agent with a quinoline core but different substituents on the aromatic ring.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C27H29ClN2O3S2

Molecular Weight

529.1 g/mol

IUPAC Name

methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate

InChI

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3

InChI Key

LKJDBNVYDOBYMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 7-chloroquinolin-2-ylmethyltriphenylphosphonium bromide (809 mg, 1.56 mmol.) (Example 4, Step 2) in THF (15 mL) at -78° C., was added a solution of n-BuLi (1.6M) in hexane (0.89 mL, 1.43 mmol.). The mixture was stirred for 0.5 hrs at -78° C. Then, (-)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate (step 7) (480 mg, 1.3 mmol.) in THF (4 mL) was slowly added. The mixture was stirred for 0.5 hr at -78° C. and then warmed up to room temperature and stirred for an additional 2 hrs. A solution of 25% ammonium acetate was added, the mixture was extracted with ethyl acetate, and the extracts were washed with brine (3×), dried over sodium sulfate, filtered and evaporated to dryness. Purification by flash chromatography afforded the title compound.
Quantity
809 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0.89 mL
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Reaction Step Two
Name
(-)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate
Quantity
480 mg
Type
reactant
Reaction Step Three
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4 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 7-chloroquinolin-2-yl-methyltriphenylphosphonium bromide (809 mg, 1.56 mmol.) (Example 4, Step 2) in THF (15 mL) at -78° C., was added a solution of n-BuLi (1.6M) in hexane (0.89 mL, 1.43 mmol.). The mixture was stirred for 0.5 hrs at -78° C. Then, (-)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate (step 7) (480 mg, 1.3 mmol.) in THF (4 mL) was slowly added. The mixture was stirred for 0.5 hr at -78° C. and then warmed up to room temperature and stirred for an additional 2 hrs. A solution of 25% ammonium acetate was added, the mixture was extracted with ethyl acetate, and the extracts were washed with brine (3×), dried over sodium sulfate, filtered and evaporated to dryness. Purification by flash chromatography afforded the title compound.
Name
7-chloroquinolin-2-yl-methyltriphenylphosphonium bromide
Quantity
809 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
(-)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate
Quantity
480 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of 7-chloroquinolin-2-ylmethyltriphenylphosphonium bromide (Example 4, Step 2) (809 mg, 1.56 mmol.) in THF (15 mL) at -78° C., was added a solution of n-Buli (1.6 M) in hexane (0.89 mL, 1.43 mmol.). The mixture was stirred for 0.5 hrs at -78° C. Then, (+)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate (step 3) (480 mg, 1.3 mmol.) in THF (4 mL) was slowly added. The mixture was stirred for 0.5 hr at -78° C. and then warmed up to room temperature and stirred for an additional 2 hrs. A solution of 25% ammonium acetate was added, the mixture was extracted with ethyl acetate, and the extracts were washed with brine (3×), dried over sodium sulfate, filtered and evaporated to dryness. Purification by flash chromatography afforded the title compound.
Quantity
809 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
(+)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate
Quantity
480 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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